molecular formula C8H5I2NO5 B154352 Iodomethamate CAS No. 1951-53-7

Iodomethamate

Cat. No.: B154352
CAS No.: 1951-53-7
M. Wt: 448.94 g/mol
InChI Key: QXXSPCOLSLNNNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of iodomethamate involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The use of solid phosphoric acid as a catalyst can improve the reaction yield and reduce production costs .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the iodine atoms are replaced by other halogens or functional groups.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iodomethamate has several applications in scientific research:

Mechanism of Action

The mechanism by which iodomethamate exerts its effects involves its high atomic number iodine atoms, which absorb X-rays effectively. This absorption enhances the contrast of images in medical imaging. The molecular targets are primarily the tissues and structures within the urinary tract, which are highlighted due to the presence of the radiopaque compound .

Comparison with Similar Compounds

Uniqueness: Iodomethamate is unique due to its specific application in urography and its high iodine content, which provides excellent contrast in X-ray imaging. Its preparation method also involves unique steps such as the conversion of chelidonic acid and subsequent iodination and methylation .

Properties

CAS No.

1951-53-7

Molecular Formula

C8H5I2NO5

Molecular Weight

448.94 g/mol

IUPAC Name

3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16)

InChI Key

QXXSPCOLSLNNNE-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O

Canonical SMILES

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O

Key on ui other cas no.

1951-53-7

Related CAS

519-26-6 (2hydrochloride salt)

Synonyms

3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid
uroselectan B
uroselectan B, disodium salt

Origin of Product

United States

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